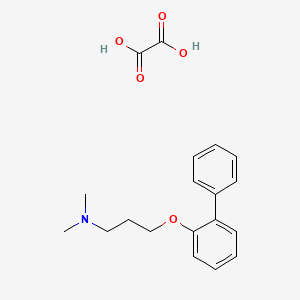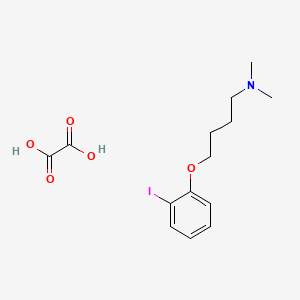![molecular formula C14H20FNO5 B4044015 N-[2-(2-fluorophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4044015.png)
N-[2-(2-fluorophenoxy)ethyl]butan-2-amine;oxalic acid
Overview
Description
N-[2-(2-fluorophenoxy)ethyl]butan-2-amine;oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety. The compound features a fluorophenoxy group, which is known for its electron-withdrawing properties, making it a valuable component in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenoxy)ethyl]butan-2-amine typically involves the reaction of 2-fluorophenol with an appropriate alkylating agent to introduce the 2-(2-fluorophenoxy)ethyl group. This intermediate is then reacted with butan-2-amine under controlled conditions to form the desired amine. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenoxy)ethyl]butan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[2-(2-fluorophenoxy)ethyl]butan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]butan-2-amine involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-chlorophenoxy)ethyl]butan-2-amine: Similar structure but with a chlorine atom instead of fluorine.
N-[2-(2-bromophenoxy)ethyl]butan-2-amine: Similar structure but with a bromine atom instead of fluorine.
N-[2-(2-iodophenoxy)ethyl]butan-2-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-[2-(2-fluorophenoxy)ethyl]butan-2-amine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chlorine, bromine, and iodine analogs. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]butan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.C2H2O4/c1-3-10(2)14-8-9-15-12-7-5-4-6-11(12)13;3-1(4)2(5)6/h4-7,10,14H,3,8-9H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJTUEPZVZRMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=CC=CC=C1F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine](/img/structure/B4043939.png)
![N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4043944.png)
![1-[3-(4-bromo-2-chlorophenoxy)propyl]-3-methylpiperidine oxalate](/img/structure/B4043951.png)

![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4043967.png)

![N-benzyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B4043975.png)
![[2-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B4043978.png)
![1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4043988.png)
![1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044010.png)
![1-[5-nitro-2-(1-piperidinyl)benzoyl]piperidine](/img/structure/B4044018.png)
![N-benzyl-2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4044026.png)
![3-methyl-1-[(pentachlorophenoxy)acetyl]piperidine](/img/structure/B4044045.png)
![1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044047.png)
